![molecular formula C33H57InO6 B3130355 Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) CAS No. 34269-03-9](/img/structure/B3130355.png)
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)
Overview
Description
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) is a type of organometallic compound . Similar compounds have been used as precursors for the formation of thin films by CECVD , as NMR shift reagents , and as doping agents in GaN light-emitting diodes .
Molecular Structure Analysis
The molecular structure of Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations . The molecules have D3 symmetry with a distorted anti-prismatic InO6 coordination geometry .Scientific Research Applications
Structural Analysis
The molecular structure of Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III), or In(thd)3, has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations . The molecules have D3 symmetry with a distorted anti-prismatic InO6 coordination geometry .
Low-Temperature Gas-Phase Metal Transport
Metal β-diketonates, including In(thd)3, have been of considerable interest because of their properties, which allow them to be used for low-temperature gas-phase metal transport .
Precursors for Chemical Vapour Deposition (CVD)
There has been interest in the gas-phase structures of the β-diketonates that are potentially the most useful as precursors for chemical vapour deposition (CVD) .
Stereochemical Studies
Tris-β-diketonate metal complexes are also stereochemically interesting molecules. They exist as pairs of optical isomers that differ in the right- and left-handedness of the molecular propellers .
Organometallic Reagent
Organometallics, including In(thd)3, are useful reagents with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Catalyst for Intramolecular Diels-Alder Reactions
While this specific application is not mentioned for In(thd)3, similar compounds like Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) have been used as catalysts for Intramolecular Diels-Alder reactions . It’s possible that In(thd)3 could have similar applications.
properties
IUPAC Name |
(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKGYGRXJLEUTO-LWTKGLMZSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[In](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O[In](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57InO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.